N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a methyl group at the N1 position. The core is linked via an ethyl chain to an indole-3-carboxamide moiety. While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight the importance of its heterocyclic core and substituents in modulating physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-20-18(24)15-12-21-16-5-3-2-4-14(15)16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBNVVGMESTVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy. The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions.
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. It exhibits potent inhibitory activity against FGFR1, 2, and 3. The inhibition of these receptors disrupts the FGFR signaling pathway, which is often abnormally activated in various types of cancers.
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt. The inhibition of FGFRs by this compound disrupts these downstream effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have potent activities against fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes.
Cellular Effects
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. They also significantly inhibit the migration and invasion of these cells.
Molecular Mechanism
Similar compounds have been shown to inhibit FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.
Biological Activity
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.38 g/mol. The compound features a complex structure that includes a pyrrolopyridine moiety and an indole backbone, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂ |
| Molecular Weight | 328.38 g/mol |
| Structural Features | Pyrrolopyridine, Indole |
This compound exerts its biological effects primarily through the inhibition of specific protein targets involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play crucial roles in the regulation of gene expression related to cancer cell proliferation and survival .
Key Mechanisms:
- Inhibition of BET Proteins : This compound binds to the bromodomains of BET proteins, inhibiting their function and leading to reduced expression of oncogenes.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival, it can promote apoptosis in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, thereby inhibiting tumor growth.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against several cancer types, including breast cancer and leukemia. In vitro studies have demonstrated its effectiveness in inhibiting the growth of cancer cells resistant to conventional therapies.
Case Studies
- Breast Cancer Resistance : In a study focusing on endocrine-resistant breast cancer models (MCF-7:CFR), the compound showed superior potency compared to existing BET inhibitors, achieving an IC50 value of 17 nM. This suggests its potential as a therapeutic option for patients with treatment-resistant forms of breast cancer .
- Leukemia Models : Another study highlighted the compound's ability to induce apoptosis in leukemia cell lines, demonstrating significant efficacy at low concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable oral bioavailability and metabolic stability. Future studies are needed to fully elucidate its pharmacokinetic properties.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrrolo[2,3-c]pyridine core distinguishes the target compound from analogs with alternative fused-ring systems. Key comparisons include:
Key Findings :
N-Alkyl Substituent Variations
The N1 substituent on the pyrrolo[2,3-c]pyridine core influences steric bulk and lipophilicity:
Key Findings :
- Ethyl-substituted analogs () exhibit higher molecular weights (~366–376 Da), approaching the upper limit of Lipinski’s Rule of Five (500 Da), which may impact oral bioavailability.
Carboxamide Substituent Variations
The carboxamide group’s structure determines electronic and steric properties:
Key Findings :
Q & A
Q. Structural confirmation :
- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ 11.55 ppm for indole NH in DMSO-d6 ).
- HRMS/LCMS : Verify molecular ion peaks (e.g., ESIMS m/z 392.2 for a related pyrrolopyridine ).
- IR spectroscopy : Confirm carbonyl stretches (e.g., 1624 cm⁻¹ for amide C=O ).
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error (e.g., EI-HRMS m/z 394.1783 for a pyrrolopyridine analog ).
- HPLC : Assess purity (>95%) using C18 columns with UV detection (e.g., 254 nm) .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and intermediates to identify energetically favorable pathways for ring closure or substituent addition .
- Reaction path search algorithms : Use quantum chemical calculations (e.g., ICReDD’s approach) to narrow optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation .
- Molecular docking : Predict binding modes to biological targets (e.g., kinases) for rational structural modifications .
Advanced: What experimental design frameworks are suitable for optimizing reaction conditions?
Methodological Answer:
- Factorial Design : Screen variables (temperature, stoichiometry, solvent) systematically. For example, a 2³ factorial design can identify critical factors in amidation yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between catalyst loading and reaction rate) to maximize yield .
- DoE Software : Tools like Minitab or JMP automate data analysis and generate predictive models.
Advanced: How can structural-activity contradictions between computational predictions and experimental bioassays be resolved?
Methodological Answer:
- Comparative binding assays : Test computational docking results against SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to validate target affinity .
- Meta-analysis : Reconcile discrepancies by cross-referencing multiple studies (e.g., enzyme inhibition vs. cellular cytotoxicity) .
- Synthetic derivatives : Prepare analogs with modified substituents (e.g., methyl vs. cyclopentyl groups) to isolate activity-contributing moieties .
Advanced: What methodologies quantify interactions with biological macromolecules?
Methodological Answer:
- SPR/BLI : Measure real-time binding kinetics (ka, kd) to proteins (e.g., kinases) .
- Fluorescence quenching : Monitor changes in tryptophan emission upon compound binding to assess affinity .
- X-ray crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with indole NH ).
Advanced: How are discrepancies in biological activity data across studies addressed?
Methodological Answer:
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATPase activity for kinase inhibitors ).
- Meta-regression : Statistically adjust for confounding variables (e.g., cell line variability, assay sensitivity) .
- Structural analogs : Compare bioactivity trends using a reference panel of derivatives (see Table 1 ) .
Q. Table 1: Bioactivity Trends in Structural Analogs
Advanced: What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Co-crystallization : Use co-solvents (PEG, cyclodextrins) to stabilize amorphous forms .
- Lipophilicity optimization : Balance logP values (2–5) via substituent modification (e.g., trifluoromethyl → methoxy ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
